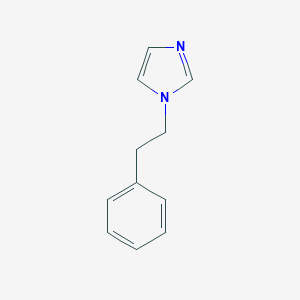

1-phenethyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-4-11(5-3-1)6-8-13-9-7-12-10-13/h1-5,7,9-10H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSENHTOBLYRWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436861 | |

| Record name | 1-phenethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49823-14-5 | |

| Record name | 1-phenethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenethylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Phenethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1-phenethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a deeper understanding of the synthesis, characterization, reactivity, and potential applications of this molecule, grounded in established scientific principles.

Introduction and Molecular Overview

This compound, also known as N-phenethylimidazole, belongs to the N-substituted imidazole family. This class of compounds is significant in pharmacology due to the prevalence of the imidazole ring in numerous biologically active molecules.[1] The structure, characterized by a phenethyl group attached to one of the nitrogen atoms of the imidazole ring, imparts a unique combination of aromaticity, basicity, and lipophilicity. These features are critical determinants of its chemical behavior and biological interactions.

The molecule's structural isomer, 1-(1-phenylethyl)-1H-imidazole, and its derivatives are notable for their relationship to the intravenous anesthetic agent, etomidate.[2][3] This association underscores the pharmacological relevance of the N-phenylethyl imidazole scaffold.

Table 1: Core Properties of 1-(2-Phenylethyl)-1H-imidazole

| Property | Value | Source(s) |

| CAS Number | 49823-14-5 | [4] |

| Molecular Formula | C₁₁H₁₂N₂ | [4] |

| Molecular Weight | 172.23 g/mol | [4] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 32.0 to 36.0 °C | [6] |

| Boiling Point | 145 °C at 0.2 mmHg | [6] |

| Density | 1.02 g/cm³ | [5] |

| Solubility | Soluble in methanol and other organic solvents; poorly soluble in water. | [6] |

Synthesis of this compound: A Protocol with Mechanistic Insights

The most direct and common method for the synthesis of this compound is the N-alkylation of imidazole with a phenethyl halide, typically phenethyl bromide. This reaction is a classic example of nucleophilic substitution, where the imidazole ring acts as the nucleophile.

Experimental Protocol: N-Alkylation of Imidazole with 2-Phenethyl Bromide

This protocol is adapted from established methods for the N-alkylation of imidazoles.

Materials:

-

Imidazole

-

2-Phenethyl bromide

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Deprotonation of Imidazole: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of imidazole (1.0 equivalent) in anhydrous DMF via the dropping funnel. Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete deprotonation, as evidenced by the cessation of hydrogen gas evolution.

-

Alkylation: Cool the resulting sodium imidazolide solution back to 0 °C.

-

Add 2-phenethyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, forming the highly nucleophilic imidazolide anion. This significantly enhances the rate of the subsequent alkylation reaction.

-

Solvent Selection: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves both the imidazole and its sodium salt, and it effectively solvates the sodium cation, leaving the imidazolide anion more available for reaction.

-

Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The alkylation is typically carried out at room temperature to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

A thorough characterization of this compound is essential for confirming its identity and purity. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The characteristic signals for the imidazole ring protons are typically observed in the aromatic region. The protons of the phenethyl group will appear as two triplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the imidazole ring resonate in the aromatic region, while the aliphatic carbons of the phenethyl group appear at higher field.

Table 2: Predicted NMR Spectral Data for 1-(2-Phenylethyl)-1H-imidazole

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Imidazole H-2 | ~7.5 | s |

| Imidazole H-4 | ~7.0 | s |

| Imidazole H-5 | ~6.8 | s |

| Phenyl H (ortho, meta, para) | 7.2-7.4 | m |

| -CH₂-N | ~4.2 | t |

| -CH₂-Ph | ~3.0 | t |

| ¹³C NMR | ||

| Imidazole C-2 | ~137 | |

| Imidazole C-4 | ~129 | |

| Imidazole C-5 | ~120 | |

| Phenyl C (quaternary) | ~138 | |

| Phenyl C-H | 126-129 | |

| -CH₂-N | ~50 | |

| -CH₂-Ph | ~37 | |

| Note: These are predicted values and may vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Imidazole and Phenyl) |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1600-1450 | C=C and C=N stretch | Aromatic Rings (Imidazole and Phenyl) |

| 1250-1000 | C-N stretch | Imidazole Ring |

| 750-700 and 700-650 | C-H bend (out-of-plane) | Monosubstituted Phenyl Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 172. A characteristic fragmentation pattern would involve the cleavage of the bond between the two ethylenic carbons, leading to a stable tropylium cation at m/z 91.

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the properties of the imidazole ring and the phenethyl substituent.

-

Basicity: The lone pair of electrons on the N-3 nitrogen of the imidazole ring imparts basic properties to the molecule, allowing it to react with acids to form imidazolium salts. The pKa of the conjugate acid is predicted to be around 7.[6]

-

Aromaticity and Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, although the phenethyl group may influence the regioselectivity of such reactions.

-

N-Alkylation Reactivity: As demonstrated in its synthesis, the imidazole nitrogen is nucleophilic and can be further alkylated, particularly under basic conditions.

-

Stability: this compound is a stable molecule at room temperature.[6] However, prolonged exposure to strong acids or bases may lead to hydrolysis.[6] It should be stored in a cool, dry place away from oxidizing agents.[7]

Potential Applications in Research and Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry and has been investigated for a range of biological activities.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex drug candidates.[6] The structural similarity to etomidate and its derivatives makes it a compound of interest for developing novel anesthetic and sedative agents.[2][3]

-

Enzyme Inhibition: N-substituted imidazole derivatives have been shown to act as inhibitors of various enzymes. For instance, 1-phenethylimidazole has been identified as an inhibitor of nitric oxide synthase.[5]

-

Antimicrobial and Antifungal Activity: The imidazole moiety is a well-known pharmacophore in many antifungal and antibacterial agents.[1] While specific data for this compound is limited, related N-alkylated imidazoles have demonstrated significant antimicrobial properties.

-

Catalysis: Imidazole derivatives can act as catalysts in various organic reactions.[6]

Caption: Potential applications of this compound.

Safety and Handling

-

General Precautions: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hazards: Related imidazole derivatives are known to cause skin and eye irritation.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is readily achievable through standard N-alkylation procedures, and its structure can be unequivocally confirmed by a combination of spectroscopic techniques. The interplay of the imidazole ring and the phenethyl group gives rise to a range of chemical properties and potential applications, particularly in the realm of medicinal chemistry. Further research into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID | 56649-48-0 [chemicalbook.com]

- 3. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. chembk.com [chembk.com]

- 7. 1-(2-Phenylethyl)-1H-Imidazole: Properties, Applications, Safety Data | Reliable Chinese Manufacturer & Supplier [chemheterocycles.com]

An In-Depth Technical Guide to 1-Phenethyl-1H-imidazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-phenethyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and structure, and provide a detailed, field-tested protocol for its synthesis. A thorough characterization of the molecule through modern spectroscopic techniques is presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the pharmacological landscape of this compound and its derivatives, with a particular focus on their emerging roles as enzyme inhibitors in drug discovery and development. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals in the pharmaceutical sciences.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules, from essential amino acids like histidine to blockbuster drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse molecular interactions, making it a versatile building block in drug design. The phenethyl moiety, when attached to the imidazole ring, introduces lipophilicity and the potential for specific steric and electronic interactions with biological targets. This combination in this compound creates a molecule with a compelling profile for investigation in various therapeutic areas.

IUPAC Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is paramount in scientific discourse. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 1-(2-phenylethyl)-1H-imidazole

This name precisely describes a phenethyl group (a two-carbon chain attached to a phenyl ring) substituted at the first position of a 1H-imidazole ring.

Molecular Structure:

The structure of this compound consists of a five-membered imidazole ring linked via a nitrogen atom to an ethyl bridge, which in turn is connected to a phenyl group.

Figure 1: Chemical structure of 1-(2-phenylethyl)-1H-imidazole.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through the N-alkylation of imidazole with a suitable phenethyl halide. The following protocol is a robust and scalable method for its preparation.

Reaction Scheme

Figure 2: Synthetic scheme for this compound.

Experimental Protocol

Materials:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Phenylethyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 equivalent).

-

Deprotonation: Dissolve the imidazole in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Rationale: The use of a strong base like NaH is crucial for the deprotonation of the imidazole N-H, forming the highly nucleophilic imidazolide anion. Performing this step at 0 °C helps to control the exothermic reaction and prevent side reactions.

-

Alkylation: After stirring for 30 minutes at 0 °C, add 2-phenylethyl bromide (1.05 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours. Rationale: The imidazolide anion undergoes a nucleophilic substitution reaction with the electrophilic carbon of the phenethyl bromide. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Rationale: The aqueous workup removes unreacted starting materials and inorganic byproducts. The bicarbonate wash neutralizes any acidic impurities, and the brine wash removes residual water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The purified product should be a colorless oil or a low-melting solid. Confirm the identity and purity of the product using the spectroscopic methods detailed in the following section.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.55 | s | 1H | H-2 (imidazole) |

| 7.20-7.35 | m | 5H | Phenyl-H |

| 7.05 | t, J=1.2 Hz | 1H | H-5 (imidazole) |

| 6.85 | t, J=1.2 Hz | 1H | H-4 (imidazole) |

| 4.15 | t, J=7.2 Hz | 2H | N-CH₂ |

| 3.05 | t, J=7.2 Hz | 2H | Ph-CH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 137.8 | Phenyl C-1' |

| 137.2 | C-2 (imidazole) |

| 129.0 | Phenyl C-3'/C-5' |

| 128.8 | Phenyl C-2'/C-6' |

| 128.5 | C-5 (imidazole) |

| 127.0 | Phenyl C-4' |

| 119.0 | C-4 (imidazole) |

| 49.5 | N-CH₂ |

| 36.5 | Ph-CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1600, 1495, 1450 | Strong | C=C stretching (aromatic ring) |

| 1510 | Strong | C=N stretching (imidazole ring) |

| 740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion (M⁺): m/z = 172.10

-

Major Fragmentation Pathways: The primary fragmentation involves the cleavage of the bond between the ethyl group and the imidazole ring, leading to the formation of a tropylium ion (m/z 91) and an imidazolylmethyl radical. Another significant fragmentation is the loss of a hydrogen atom to give the [M-1]⁺ ion. The imidazole ring itself can undergo fragmentation, leading to the loss of HCN.[2]

Applications in Drug Development: A Focus on Enzyme Inhibition

The this compound scaffold is a recurring motif in compounds with diverse pharmacological activities.[3] A particularly promising area is their role as enzyme inhibitors.

Mechanism of Action

The nitrogen atoms of the imidazole ring are excellent ligands for metal ions present in the active sites of many enzymes.[4] For instance, imidazole derivatives are known to inhibit metalloenzymes by coordinating to the metal cofactor, thereby blocking substrate binding or catalysis. Furthermore, the phenethyl group can engage in hydrophobic and π-stacking interactions within the enzyme's active site, contributing to the binding affinity and selectivity of the inhibitor.

Therapeutic Targets

Derivatives of this compound have shown inhibitory activity against a range of enzymes, including:

-

Cytochrome P450 Enzymes: The imidazole nitrogen can coordinate to the heme iron of cytochrome P450 enzymes, making these compounds potent inhibitors. This property is exploited in the design of antifungal agents that target fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.

-

Nitric Oxide Synthase (NOS): Some N-substituted imidazole derivatives have been identified as inhibitors of nitric oxide synthase, an enzyme involved in various physiological and pathological processes.[5]

-

Kinases: The imidazole scaffold can serve as a hinge-binding motif in the ATP-binding site of kinases, leading to the development of potent and selective kinase inhibitors for cancer and inflammatory diseases.[6]

The versatility of the this compound core allows for extensive structure-activity relationship (SAR) studies. By modifying the substitution pattern on the phenyl ring or the imidazole ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds to develop novel therapeutic agents.

Conclusion

This compound is a molecule of considerable interest, bridging fundamental organic synthesis with applied medicinal chemistry. Its straightforward synthesis and the rich pharmacological potential of its derivatives make it an attractive scaffold for further investigation. This guide has provided a comprehensive overview of its chemical identity, a reliable synthetic protocol, and a detailed spectroscopic characterization. The exploration of its role as an enzyme inhibitor highlights the promising future of this compound derivatives in the ongoing quest for novel and effective therapeutics.

References

-

Home Sunshine Pharma. (n.d.). 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]

-

Walker, K. A., Wallach, M. B., & Hirschfeld, D. R. (1981). 1-(Naphthylalkyl)-1H-imidazole derivatives, a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 24(1), 67–74. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. Retrieved from [Link]

-

Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 4-13. Retrieved from [Link]

-

Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. Retrieved from [Link]

-

de Cássia, R., & de Souza, R. (2018). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. FEBS Letters, 592(15), 2633-2644. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In MICAD: Molecular Imaging and Contrast Agent Database. Retrieved from [Link]

-

van de Stolpe, A., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 63(10), 5266-5277. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

Lee, T. A. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 2-Ethynyl-1-(phenylethynyl)-1H-imidazole. Retrieved from [Link]

-

Kumar, V., & Aggarwal, A. (2016). Imidazole: A versatile therapeutic moiety. Medicinal Chemistry Research, 25(8), 1541-1571. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. Retrieved from [Link]

-

Hindawi. (2014). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-hydrazinecarboxamide Derivatives. Retrieved from [Link]

-

Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Oh, K., et al. (2006). Characterization of novel imidazole derivative, JM-8686, a potent inhibitor of allene oxide synthase. FEBS Letters, 580(24), 5791-5796. Retrieved from [Link]

-

European Patent Office. (2006). INHIBITORS OF E1 ACTIVATING ENZYMES. Retrieved from [Link]

Sources

- 1. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2-Phenylethyl)-1H-imidazole CAS 49823-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Phenethyl-1H-imidazole (CAS: 49823-14-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-phenethyl-1H-imidazole, a versatile N-substituted imidazole derivative with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its pharmacological profile as a potential nitric oxide synthase inhibitor, outlines analytical methodologies for its characterization, and discusses essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this compound.

Introduction and Chemical Identity

This compound, also known as 1-(2-phenylethyl)-1H-imidazole, is an aromatic heterocyclic organic compound.[1][2] Its structure features a phenethyl group attached to one of the nitrogen atoms of an imidazole ring.[3] This structural motif makes it a subject of interest in medicinal chemistry, as the imidazole core is a key component in many biologically active molecules and the phenethyl group can influence its pharmacokinetic and pharmacodynamic properties. It is recognized for its role as a potential inhibitor of nitric oxide synthase (NOS) and serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[4][5]

Synonyms: 1-Phenethylimidazole, 1-(2-phenylethyl)imidazole[2] CAS Number: 49823-14-5[2] Molecular Formula: C₁₁H₁₂N₂[6] Molecular Weight: 172.23 g/mol [6]

Physicochemical Properties

This compound is typically a white to light yellow solid.[2] It is soluble in many organic solvents such as methanol, but poorly soluble in water.[1][5] The compound is stable at room temperature.[1]

| Property | Value | Reference |

| Appearance | White to light yellow solid | [2] |

| Molecular Weight | 172.23 g/mol | [6] |

| Melting Point | 32-36 °C | [2] |

| Boiling Point | 145 °C at 0.2 mmHg | [1] |

| Density | 1.02 g/cm³ | [2] |

| Flash Point | 165 °C | [2] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

Synthesis and Manufacturing

The most common and straightforward synthesis of this compound involves the N-alkylation of imidazole with a phenethyl halide. A detailed, field-proven protocol is provided below.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a standard N-alkylation procedure for imidazoles.[7]

Materials:

-

Imidazole (13.6 g, 0.2 mol)

-

(2-Bromoethyl)benzene (41.62 g, 0.225 mol)

-

Sodium bicarbonate (16.8 g, 0.2 mol)

-

Methanol (100 ml)

-

Water (100 ml)

-

Chloroform (225 ml)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate/methanol (9:1) elution solvent

Procedure:

-

To a stirred mixture of imidazole and sodium bicarbonate in methanol, add (2-bromoethyl)benzene dropwise.

-

Stir the reaction mixture at ambient temperature for 24 hours.

-

Following the initial stirring, heat the mixture under reflux for 6 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Treat the residue with water and extract the aqueous mixture with chloroform (3 x 75 ml).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield a brown oil.

-

Distill the crude product. For higher purity, perform silica gel column chromatography using an ethyl acetate/methanol (9:1) mixture as the eluent.

-

Combine the product-containing fractions, concentrate under reduced pressure, and distill to afford the pure this compound.[7]

Pharmacology and Mechanism of Action

The imidazole moiety is a well-known pharmacophore that can interact with various biological targets. N-substituted imidazoles, including this compound, have been investigated for their potential to inhibit nitric oxide synthase (NOS).[4]

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological and pathological processes.[8] It is synthesized by three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[9] Overproduction of NO by nNOS and iNOS is implicated in various neurodegenerative and inflammatory diseases, making selective inhibitors of these isoforms valuable therapeutic targets.[8]

Table of NOS Inhibition for Related Compounds:

| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | Reference |

| Imidazole | 290.6 | 101.3 | 616.0 | [10] |

| 1-Phenylimidazole | 72.1 | 86.9 | 53.9 | [10] |

The phenethyl group in this compound is expected to further modulate this activity, potentially introducing selectivity for one isoform over others. The mechanism of inhibition by such imidazole derivatives is often competitive with the substrate L-arginine and/or the cofactor tetrahydrobiopterin (BH₄).[1][8]

Proposed Mechanism of Action Diagram

Caption: Proposed competitive inhibition of nitric oxide synthase by this compound.

Analytical Methodologies

Accurate analytical methods are crucial for the quality control and characterization of this compound. The following section outlines standard protocols for its analysis.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of imidazole derivatives can be adapted for this compound.[11]

Instrumentation and Conditions:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 210-230 nm for the imidazole ring).

-

Injection Volume: 10 µL

Protocol:

-

Prepare the mobile phases and degas them.

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test material in the mobile phase.

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standard and sample solutions and record the chromatograms.

-

Purity is determined by the area percentage of the main peak. Quantification is achieved by comparing the peak area of the sample to that of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

¹H NMR: The proton NMR spectrum will show characteristic signals for the phenethyl and imidazole protons. The aromatic protons of the phenyl group will appear in the range of δ 7.2-7.4 ppm. The protons of the ethyl linker will be observed as two triplets. The imidazole ring protons will have distinct chemical shifts.

¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment. A reference spectrum is available on PubChem.[6]

Safety and Handling

This compound is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5]

GHS Hazard Statements:

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications and Future Directions

This compound holds promise in several areas of research and development:

-

Medicinal Chemistry: As a potential selective inhibitor of nNOS or iNOS, it could be a starting point for the development of drugs for neurodegenerative diseases, inflammation, and other conditions associated with NO overproduction.

-

Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.[5]

-

Material Science: Imidazole derivatives can be used as catalysts and additives in various materials.[1]

Further research is warranted to fully elucidate the pharmacological profile of this compound, including its selectivity for NOS isoforms and its in vivo efficacy and safety. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective inhibitors.

References

-

ChemBK. 1-(2-Phenylethyl)-1H-imidazole. Available from: [Link]

-

PrepChem.com. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Available from: [Link]

-

PrepChem.com. Synthesis of 1-(2-phenylethyl)imidazole. Available from: [Link]

- Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British journal of pharmacology, 116(5), 2349–2350.

-

ChemBK. 49823-14-5. Available from: [Link]

-

PubChem. 1-[(1R)-1-Phenylethyl]-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Phenethylimidazole. National Center for Biotechnology Information. Available from: [Link]

- Sorrenti, V., et al. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. Nitric oxide : biology and chemistry, 5(1), 32–38.

- National Center for Biotechnology Information. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In: Molecular Imaging and Contrast Agent Database (MICAD). Bethesda (MD)

- Wolff, D. J., & Gribin, B. J. (1994). The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents. Archives of biochemistry and biophysics, 311(2), 300–306.

-

PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Available from: [Link]

-

Pharmaffiliates. CAS No : 7036-56-8 | Product Name : 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid. Available from: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

- Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et biophysica acta, 1411(2-3), 217–230.

- Shalmashi, A. (2009). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2009, 1-10.

- Helmick, R. A., et al. (2005). Imidazole antibiotics inhibit the nitric oxide dioxygenase function of microbial flavohemoglobin. Antimicrobial agents and chemotherapy, 49(5), 1837–1843.

- Vasquez-Vivar, J., et al. (1998). Superoxide generation by endothelial nitric oxide synthase: the influence of cofactors.

- Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function and inhibition. The Biochemical journal, 357(Pt 3), 593–615.

- El-Kassem, L. T., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules (Basel, Switzerland), 25(24), 5941.

Sources

- 1. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate - Google Patents [patents.google.com]

- 6. 1-Phenethylimidazole | C11H12N2 | CID 10219621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Separation of 1-Ethyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Phenethyl-1H-Imidazole: Principles and Practices

This guide provides a comprehensive overview of the synthesis of 1-phenethyl-1H-imidazole, a valuable building block in pharmaceutical and materials science research. We will delve into the core principles of the synthesis, provide a detailed experimental protocol, and discuss the rationale behind the chosen methodology. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this synthetic transformation.

Introduction: The Significance of this compound

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of a phenethyl group at the N-1 position of the imidazole ring can significantly modulate the biological activity and physicochemical properties of the resulting molecule. This compound serves as a key intermediate in the synthesis of various target compounds with potential therapeutic applications. Its synthesis is a fundamental step in the exploration of new chemical entities.

Synthetic Strategy: N-Alkylation of Imidazole

The most direct and common approach for the synthesis of this compound is the N-alkylation of the imidazole ring. This reaction involves the nucleophilic attack of one of the nitrogen atoms of imidazole on an electrophilic phenethyl source.

Rationale and Causality behind Experimental Choices

The chosen synthetic strategy is the N-alkylation of imidazole with (2-bromoethyl)benzene. This method is selected for its straightforwardness, relatively mild reaction conditions, and the commercial availability of the starting materials.

-

Nucleophile: Imidazole is an aromatic heterocycle with two nitrogen atoms. The N-1 nitrogen bears a proton and can be deprotonated to form the imidazolate anion, a potent nucleophile. The N-3 nitrogen has a lone pair of electrons and is also nucleophilic.[2]

-

Electrophile: (2-Bromoethyl)benzene serves as the electrophile. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack. Bromine is a good leaving group, facilitating the substitution reaction.

-

Base: A base is employed to deprotonate imidazole, thereby increasing its nucleophilicity. While strong bases like sodium hydride can be used, a milder base such as sodium bicarbonate is often sufficient and offers a better safety profile.[3][4][5][6][7] Sodium bicarbonate is a weak, non-nucleophilic base that neutralizes the hydrobromic acid formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Solvent: Methanol is a suitable polar protic solvent for this reaction. It can dissolve the imidazole and sodium bicarbonate to a sufficient extent and is relatively inert under the reaction conditions.[8][9][10][11]

Reaction Mechanism

The N-alkylation of imidazole with (2-bromoethyl)benzene proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

-

Deprotonation: The base (sodium bicarbonate) abstracts the acidic proton from the N-1 position of imidazole, forming the imidazolate anion.

-

Nucleophilic Attack: The highly nucleophilic imidazolate anion attacks the electrophilic carbon of (2-bromoethyl)benzene.

-

Transition State: A trigonal bipyramidal transition state is formed where the new N-C bond is forming, and the C-Br bond is breaking.

-

Product Formation: The bromide ion is displaced, resulting in the formation of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the expected observations and characterization data will confirm the successful synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |

| Imidazole | C₃H₄N₂ | 68.08 | 288-32-4 |

| (2-Bromoethyl)benzene | C₈H₉Br | 185.06 | 103-63-9 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Methanol | CH₃OH | 32.04 | 67-56-1 |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Apparatus for column chromatography

-

Spectroscopic instruments (NMR, IR, MS)

Step-by-Step Methodology

dot

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine imidazole (13.6 g, 0.2 mol), sodium bicarbonate (16.8 g, 0.2 mol), and methanol (100 ml).[12]

-

Heating: Begin stirring the mixture and heat it to reflux using a heating mantle.

-

Addition of Electrophile: Once the mixture is refluxing, add (2-bromoethyl)benzene (41.62 g, 0.225 mol) dropwise over a period of 30 minutes.[12]

-

Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid sodium bromide and any unreacted sodium bicarbonate.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Expected Observations and Characterization Data

-

TLC Analysis: The disappearance of the imidazole spot and the appearance of a new, less polar spot corresponding to the product.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the phenethyl group (a triplet for the CH₂ adjacent to the imidazole ring, a triplet for the benzylic CH₂, and multiplets for the aromatic protons) and the imidazole ring protons.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display signals for the aliphatic carbons of the phenethyl group and the aromatic carbons of both the phenyl and imidazole rings.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the aromatic rings. A reference IR spectrum for the closely related 1-phenyl-1H-imidazole is available for comparison.[13]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (172.23 g/mol ).

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Imidazole: Harmful if swallowed. Causes severe skin burns and eye damage. May damage the unborn child.[14][15][16][17]

-

(2-Bromoethyl)benzene: Harmful if swallowed. Causes serious eye irritation. It is a lachrymator.[18][19][20][21]

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (eyes, central nervous system).[8][9][10][11]

-

Sodium Bicarbonate: Generally considered safe, but direct contact may cause mild eye irritation.[3][4][5][6][7]

Conclusion

The N-alkylation of imidazole with (2-bromoethyl)benzene provides a reliable and efficient route to this compound. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science. The self-validating nature of the described protocol, through careful monitoring and thorough characterization, ensures the integrity of the synthetic process.

References

-

Natrium Products, Inc. SODIUM BICARBONATE Safety Data Sheet. Available from: [Link]

-

Prescribed for Life. SAFETY DATA SHEET Sodium Bicarbonate. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Sodium bicarbonate. Available from: [Link]

-

Thermo Fisher Scientific. (2-Bromoethyl)benzene - SAFETY DATA SHEET. 2025. Available from: [Link]

-

Eti Soda. SAFETY DATA SHEET SODIUM BICARBONATE. 2017. Available from: [Link]

-

LookChem. (2-Bromoethyl)benzene - Safety Data Sheet. 2024. Available from: [Link]

-

Purify. SODIUM BICARBONATE Safety Data Sheet. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET (2-Bromoethyl)benzene. 2025. Available from: [Link]

-

24-7 Stains. SAFETY DATA SHEET METHANOL. Available from: [Link]

-

NEB. Safety Data Sheet for 2M Imidazole (B1077) EUE. 2025. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Imidazole. Available from: [Link]

-

BioMedica Diagnostics. SAFETY DATA SHEET Imidazole Buffer Solution. Available from: [Link]

-

ChemSupply Australia. Safety Data Sheet IMIDAZOLE. 2023. Available from: [Link]

-

Methanol Safety Data Sheet. Available from: [Link]

-

PrepChem.com. Synthesis of 1-(2-phenylethyl)imidazole. Available from: [Link]

-

Zenodo. Synthesis and Reactions of Imidazole. 2024. Available from: [Link]

-

University of Otago. N-Alkylation of imidazoles. Available from: [Link]

-

NIST. 1H-Imidazole, 1-phenyl-. In: NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. natrium.com [natrium.com]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. carlroth.com [carlroth.com]

- 6. etisoda.com [etisoda.com]

- 7. purifywt.com [purifywt.com]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. fishersci.com [fishersci.com]

- 10. leap.epa.ie [leap.epa.ie]

- 11. methanex.com [methanex.com]

- 12. prepchem.com [prepchem.com]

- 13. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]

- 14. fishersci.com [fishersci.com]

- 15. neb.com [neb.com]

- 16. carlroth.com [carlroth.com]

- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. file1.lookchem.com [file1.lookchem.com]

- 20. fishersci.ca [fishersci.ca]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Phenethyl-1H-imidazole: A Key Heterocyclic Scaffold for Drug Discovery

Introduction: The Central Role of the Imidazole Scaffold in Modern Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[3] Imidazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2] This versatility has propelled the imidazole core into numerous clinically approved drugs, validating its significance in therapeutic development.[4]

This guide focuses on a specific, high-value derivative: 1-phenethyl-1H-imidazole . This molecule serves not only as a crucial building block for more complex pharmaceutical agents but also possesses intrinsic biological activity. As a Senior Application Scientist, my objective is to provide researchers, chemists, and drug development professionals with a comprehensive technical understanding of this compound, from its fundamental properties to its synthesis and application, grounded in established scientific principles and methodologies.

Core Physicochemical & Structural Properties

This compound is a distinct molecule characterized by the fusion of a planar, aromatic imidazole ring with a flexible phenethyl group. This combination of a polar, electron-rich head with a nonpolar, aromatic tail imparts specific solubility and binding characteristics crucial for its interaction with biological targets.

Quantitative Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1] |

| Molecular Weight | 172.23 g/mol | PubChem[1] |

| CAS Number | 49823-14-5 | ChemBK |

| Appearance | White to light yellow solid | Home Sunshine Pharma[5] |

| Melting Point | 32-36 °C | Home Sunshine Pharma[5] |

| Boiling Point | 349.15 °C at 760 mmHg | Home Sunshine Pharma[5] |

| Density | 1.02 g/cm³ | Home Sunshine Pharma[5] |

| Synonyms | 1-phenethylimidazole, 1-(2-phenylethyl)imidazole | PubChem[1] |

Chemical Structure

The structural representation of this compound highlights the N-1 substitution on the imidazole ring, a key feature influencing its chemical reactivity and biological function.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most reliably achieved via the N-alkylation of the imidazole core. This nucleophilic substitution reaction is a cornerstone of heterocyclic chemistry. The causality behind this choice is clear: the nitrogen of the imidazole ring acts as an effective nucleophile, targeting the electrophilic carbon of an alkyl halide.

The following protocol is a self-validating system, adapted from established methodologies for N-alkylation of imidazoles, ensuring reproducibility and high yield.[6]

Synthetic Workflow Diagram

The logical flow from starting materials to the final, purified product is illustrated below. This workflow ensures that each step validates the successful completion of the previous one.

Step-by-Step Experimental Protocol

This protocol utilizes potassium carbonate, a moderately strong base, which is sufficient to deprotonate imidazole, enhancing its nucleophilicity without being overly aggressive, which could lead to side reactions. Acetonitrile is chosen as the solvent for its polarity and appropriate boiling point for the reflux.

Materials:

-

Imidazole (1.0 eq)

-

(2-Bromoethyl)benzene (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.0 eq) and anhydrous acetonitrile. Stir until the imidazole is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will become cloudy.

-

Alkylation: Add (2-bromoethyl)benzene (1.05 eq) dropwise to the stirring suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole spot is consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and KBr salts and wash the filter cake with a small amount of acetonitrile.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer with brine (2x) to remove any remaining inorganic impurities.

-

Drying: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting oil/solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

-

¹H NMR: Expect characteristic signals for the imidazole ring protons (around 7-8 ppm) and distinct signals for the aromatic and aliphatic protons of the phenethyl group, including two triplet signals for the adjacent CH₂ groups.

-

¹³C NMR: The spectrum will show distinct peaks for the imidazole carbons and the carbons of the phenethyl substituent.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass (172.10) should be observed.

-

Infrared (IR) Spectroscopy: Look for characteristic C-H stretching from the aromatic and aliphatic groups and C=N/C=C stretching from the imidazole ring.

Applications in Research and Drug Development

The value of this compound extends beyond its role as a synthetic intermediate; it is an active pharmacophore. Its primary validated biological activity is the inhibition of nitric oxide synthase (NOS).

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule, but its overproduction is implicated in various pathological conditions, including neurodegenerative diseases and inflammation.[7] Consequently, inhibitors of NOS isoforms are of significant therapeutic interest.[8]

-

Mechanism of Action: this compound and its close analogues, like 1-phenylimidazole, have been shown to inhibit NOS.[9] These compounds often act by competing with the arginine substrate or the BH₄ cofactor, essential components for NO synthesis.[7][9] The imidazole nitrogen coordinates to the heme iron at the active site of the enzyme, disrupting its catalytic activity.

-

Therapeutic Rationale: Selective inhibition of neuronal NOS (nNOS) over endothelial NOS (eNOS) is a key goal in treating conditions like cerebral ischemia, where excessive NO contributes to neuronal damage.[7] The phenethyl group on the imidazole core plays a crucial role in conferring potency and selectivity, making it a valuable scaffold for designing next-generation NOS inhibitors.

Scaffold for Advanced Drug Candidates

The this compound structure is a foundational element for more complex drugs. A prime example is its relationship to the intravenous anesthetic etomidate . Etomidate is ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, a closely related structure. The core scaffold is essential for its activity as a modulator of the GABAₐ receptor.

Furthermore, radiolabeled derivatives of this scaffold are used in advanced medical imaging. For instance, [¹¹C]-labeled etomidate analogues serve as PET (Positron Emission Tomography) tracers for imaging adrenocortical tumors, which overexpress the 11β-hydroxylase enzyme targeted by these molecules.[9] This underscores the adaptability of the 1-phenethyl-imidazole core for both therapeutic and diagnostic applications.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is far more than a simple heterocyclic compound. It is a validated, versatile scaffold with inherent biological activity and significant potential as a foundational building block in medicinal chemistry. Its role as a nitric oxide synthase inhibitor highlights its immediate relevance for therapeutic research, while its structural relationship to important clinical agents like etomidate confirms its value in scaffold-hopping and lead optimization campaigns. The robust and reproducible synthetic protocol provided herein offers a reliable pathway for researchers to access this high-value molecule, enabling further exploration of its vast potential in the development of novel therapeutics and diagnostics.

References

-

PubChem. (n.d.). 1-Phenethylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

- Iqbal, J., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Molecular Structure.

-

Verma, A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of the Chilean Chemical Society. Retrieved from [Link]

-

ChemBK. (2024). 1-(2-Phenylethyl)-1H-imidazole. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

-

NCBI. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. National Library of Medicine. Retrieved from [Link]

-

Wolff, D. J., et al. (1994). The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents. PubMed. Retrieved from [Link]

- Shinde, S. A., et al. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.

-

Zhang, W., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. Retrieved from [Link]

- Serdaliyeva, D., et al. (2022).

-

Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Retrieved from [Link]

-

Sorrenti, V., et al. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. PubMed. Retrieved from [Link]

- Kleinschnitz, C., et al. (2019).

- Ali, I., et al. (2017). Imidazoles as potential anticancer agents. MedChemComm.

-

Sopková-de Oliveira Santos, J., et al. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. PubMed. Retrieved from [Link]

-

Handy, R. L., et al. (1998). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. PubMed. Retrieved from [Link]

Sources

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 9. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of N-phenethylimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The N-phenethylimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal ion coordination, make it a versatile scaffold for drug design.[3] When coupled with a phenethyl moiety at the N-1 position, the resulting N-phenethylimidazole derivatives exhibit a remarkable breadth of pharmacological activities. This guide provides an in-depth technical overview of the principal biological activities of this compound class—antifungal, anticancer, and antibacterial—with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the N-phenethylimidazole framework.

Antifungal Activity: Targeting Ergosterol Biosynthesis

N-phenethylimidazole derivatives have long been recognized for their potent antifungal properties, with some of the earliest synthetic azole antifungals belonging to this structural class.[4] Their primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The principal molecular target of antifungal N-phenethylimidazole derivatives is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane that regulates membrane fluidity and permeability.[3]

The imidazole nitrogen (N-3) of the N-phenethylimidazole derivative coordinates to the heme iron atom within the active site of CYP51. This interaction competitively inhibits the binding of the natural substrate, lanosterol, thereby blocking the demethylation step. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[6]

Caption: Inhibition of CYP51 by N-phenethylimidazole derivatives.

Structure-Activity Relationship (SAR) for Antifungal Activity

The antifungal potency of N-phenethylimidazole derivatives is significantly influenced by the substitution pattern on both the phenethyl and imidazole moieties.

-

Phenethyl Ring Substitution: Halogen substitution, particularly with chlorine or fluorine, on the phenyl ring generally enhances antifungal activity. This is attributed to improved lipophilicity, which facilitates penetration of the fungal cell membrane. The position of the halogen can also be critical, with 2,4-dichloro substitution being a common feature in potent antifungal agents.

-

Imidazole Ring Substitution: The presence of bulky substituents on the imidazole ring can be detrimental to activity, likely due to steric hindrance within the CYP51 active site.

-

Linker between the Rings: The ethylene linker is generally considered optimal for maintaining the correct spatial orientation of the imidazole and phenyl rings for effective binding to the enzyme.

Table 1: Comparative Antifungal Activity (MIC) of Selected N-phenethylimidazole Derivatives

| Compound ID | Substituents | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference |

| Econazole | 2,4-dichloro, 4-chloro-benzyl | 0.1 - >100 | 0.1 - 10 | [4] |

| Miconazole | 2,4-dichloro-benzyl | 0.03 - >128 | 0.1 - >10 | [4] |

| Isoconazole | 2,4-dichloro, 2,6-dichloro-benzyl | 0.05 - 32 | 0.1 - 4 | [4] |

Anticancer Activity: A Multi-targeted Approach

More recently, N-phenethylimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[7][8] Their anticancer effects appear to be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling

Several studies have implicated the inhibition of receptor tyrosine kinases (RTKs) and their downstream signaling pathways as a primary anticancer mechanism of N-phenethylimidazole derivatives.[9] One of the key pathways targeted is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many cancers and plays a central role in promoting cell growth, proliferation, and survival.[10][11]

N-phenethylimidazole derivatives have been shown to inhibit the phosphorylation and activation of key proteins within this cascade, such as Akt.[9] This inhibition can lead to the downstream suppression of mTOR, a critical regulator of protein synthesis and cell growth, and the activation of pro-apoptotic proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Some derivatives may also directly target RTKs like the MET proto-oncogene, which is involved in tumor progression and metastasis.[9]

Caption: Modulation of the PI3K/Akt/mTOR pathway by N-phenethylimidazole derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of N-phenethylimidazole derivatives is highly dependent on the nature and position of substituents.

-

Phenethyl Ring Substitution: Electron-withdrawing groups, such as halogens (F, Cl) or nitro groups, on the phenyl ring are often associated with enhanced cytotoxic activity.[7]

-

Additional Aromatic Moieties: The incorporation of additional aromatic or heteroaromatic rings can increase potency. For instance, benzimidazole derivatives, which are structurally related, have shown significant anticancer effects.[11]

-

Lipophilicity: A balance of lipophilicity is crucial for cell membrane permeability and interaction with intracellular targets.

Table 2: Comparative Anticancer Activity (IC₅₀) of Selected Imidazole Derivatives

| Compound ID | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 4f | N-phenylbenzamide with fluorine | A549 (Lung) | 7.5 | [7] |

| Derivative 4f | N-phenylbenzamide with fluorine | HeLa (Cervical) | 9.3 | [7] |

| Derivative 4f | N-phenylbenzamide with fluorine | MCF-7 (Breast) | 8.9 | [7] |

| IPM714 | 1H-imidazo[4,5-f][12][13]phenanthroline | HCT116 (Colorectal) | 1.74 | [5] |

| IPM714 | 1H-imidazo[4,5-f][12][13]phenanthroline | SW480 (Colorectal) | 2.0 | [5] |

Antibacterial Activity: An Area of Emerging Interest

While the antifungal and anticancer properties of N-phenethylimidazole derivatives are well-documented, their antibacterial activity is a growing area of investigation. Several derivatives have demonstrated inhibitory effects against a range of Gram-positive and, to a lesser extent, Gram-negative bacteria.

Mechanism of Action: A Less Defined Landscape

The precise molecular mechanisms underlying the antibacterial activity of N-phenethylimidazole derivatives are not as clearly elucidated as their antifungal and anticancer actions. However, several potential mechanisms have been proposed:

-

Inhibition of DNA Gyrase: Some heterocyclic compounds are known to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[14] It is hypothesized that N-phenethylimidazole derivatives may interact with the ATP-binding site of the GyrB subunit, thereby inhibiting its function.

-

Disruption of Bacterial Cell Membrane: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular components and cell death.[15] This mechanism is thought to be more prominent against Gram-positive bacteria, whose cell envelopes are more accessible.

-

Inhibition of other essential enzymes: These derivatives may also inhibit other crucial bacterial enzymes involved in metabolic pathways or cell wall synthesis.

Further research is required to definitively identify the specific molecular targets and pathways involved in the antibacterial action of this compound class.

Structure-Activity Relationship (SAR) for Antibacterial Activity

Initial SAR studies suggest that:

-

Lipophilicity: As with other biological activities, increasing the lipophilicity through appropriate substitutions on the phenethyl ring can enhance antibacterial potency, particularly against Gram-positive bacteria.

-

Electron-withdrawing groups: The presence of electron-withdrawing groups on the aromatic rings may contribute to improved activity.

-

Gram-Negativity: Activity against Gram-negative bacteria is often limited due to the presence of the outer membrane, which acts as a permeability barrier.

Table 3: Comparative Antibacterial Activity (MIC) of Selected Imidazole Derivatives

| Compound ID | Substituents | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |

| HL1 | 4,5-diphenyl-1-(p-tolyl) | 625 | >5000 | [12] |

| HL2 | 1-(4-methoxyphenyl)-4,5-diphenyl | 625 | >5000 | [12] |

| Compound 1b | N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | 50 | 100 | [16] |

Experimental Protocols for Biological Evaluation

The following section outlines standardized, step-by-step methodologies for the in vitro evaluation of the biological activities of N-phenethylimidazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol utilizes the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

-

Test compounds (N-phenethylimidazole derivatives)

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the stock solutions in the 96-well plates using the appropriate broth to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be determined visually or by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to evaluate cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-